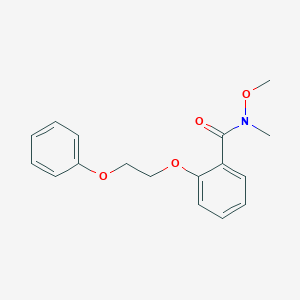
3-isopropoxy-N-(3-methoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-isopropoxy-N-(3-methoxyphenyl)benzamide, also known as GW 501516, is a synthetic chemical compound that belongs to a class of drugs called selective androgen receptor modulators (SARMs). It was developed in the 1990s as a potential treatment for cardiovascular and metabolic diseases, but its use has been controversial due to its potential for abuse in sports and bodybuilding.
Wirkmechanismus
3-isopropoxy-N-(3-methoxyphenyl)benzamide 501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates gene expression and metabolism. PPARδ activation leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which can improve energy metabolism and reduce inflammation.
Biochemical and Physiological Effects:
This compound 501516 has been shown to have a number of biochemical and physiological effects, including increased endurance and exercise capacity, improved lipid metabolism, and reduced inflammation. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-isopropoxy-N-(3-methoxyphenyl)benzamide 501516 has several advantages for lab experiments, including its high potency and selectivity for PPARδ, as well as its ability to be administered orally. However, its potential for abuse in sports and bodybuilding has led to controversy surrounding its use and regulation.
Zukünftige Richtungen
There are several potential future directions for research on 3-isopropoxy-N-(3-methoxyphenyl)benzamide 501516, including its use in the treatment of neurodegenerative diseases, its effects on muscle regeneration and repair, and its potential for use in combination with other drugs for the treatment of metabolic diseases. Further studies are needed to fully understand the mechanisms of action and potential risks and benefits of this compound.
Synthesemethoden
3-isopropoxy-N-(3-methoxyphenyl)benzamide 501516 can be synthesized using a variety of methods, including the reaction of 3-methoxybenzoyl chloride with isopropylamine, followed by the addition of 4-(trifluoromethyl)phenylboronic acid and palladium catalyst. Other methods include the use of 3-methoxyphenylboronic acid and isopropylamine as starting materials, followed by the addition of 4-(trifluoromethyl)phenylboronic acid and palladium catalyst.
Wissenschaftliche Forschungsanwendungen
3-isopropoxy-N-(3-methoxyphenyl)benzamide 501516 has been extensively studied for its potential therapeutic applications in the treatment of cardiovascular and metabolic diseases, including obesity, diabetes, and dyslipidemia. It has been shown to improve insulin sensitivity, increase HDL cholesterol levels, and reduce inflammation in animal models.
Eigenschaften
Molekularformel |
C17H19NO3 |
|---|---|
Molekulargewicht |
285.34 g/mol |
IUPAC-Name |
N-(3-methoxyphenyl)-3-propan-2-yloxybenzamide |
InChI |
InChI=1S/C17H19NO3/c1-12(2)21-16-9-4-6-13(10-16)17(19)18-14-7-5-8-15(11-14)20-3/h4-12H,1-3H3,(H,18,19) |
InChI-Schlüssel |
XIXIPSYRDFBZEW-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)OC |
Kanonische SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-(2-methoxyethoxy)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269390.png)

![2-ethoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269395.png)

![4-fluoro-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269397.png)

![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide](/img/structure/B269400.png)

![N-[3-(allyloxy)phenyl]-2-ethoxybenzamide](/img/structure/B269402.png)


